molecular formula C8H13N3S B7762208 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide CAS No. 1006319-96-5

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide

Cat. No.: B7762208
CAS No.: 1006319-96-5
M. Wt: 183.28 g/mol
InChI Key: GKVVATWWOYIQOK-UHFFFAOYSA-N
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Description

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide is a heterocyclic compound featuring a pyrazole ringThe molecular formula of this compound is C8H13N3S, and it has a molecular weight of 183.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide typically involves the reaction of 3-methyl-1H-pyrazole with 2-bromo-3-methylpropanethioamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioamide group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole: A precursor in the synthesis of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide.

    2-methyl-3-(1H-pyrazol-1-yl)propanethioamide: A structural isomer with similar chemical properties.

    3-(3-methyl-1H-pyrazol-1-yl)propanethioamide: Another isomer with potential biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both a thioamide group and a pyrazole ring provides a versatile scaffold for further functionalization and exploration in various research fields .

Properties

IUPAC Name

2-methyl-3-(3-methylpyrazol-1-yl)propanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6(8(9)12)5-11-4-3-7(2)10-11/h3-4,6H,5H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVVATWWOYIQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261616
Record name α,3-Dimethyl-1H-pyrazole-1-propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006319-96-5
Record name α,3-Dimethyl-1H-pyrazole-1-propanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,3-Dimethyl-1H-pyrazole-1-propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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